1-(3-Chloropyridin-2-yl)piperazine chemical properties
1-(3-Chloropyridin-2-yl)piperazine chemical properties
An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Core Scaffold in Medicinal Chemistry
1-(3-Chloropyridin-2-yl)piperazine is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a disubstituted piperazine, it belongs to a class of compounds renowned for their prevalence in pharmacologically active agents.[1][2] The piperazine moiety is a versatile scaffold, often incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, or to serve as a linker that correctly orients pharmacophoric groups for optimal interaction with biological targets.[2][3]
This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of 1-(3-Chloropyridin-2-yl)piperazine. We will delve into the causality behind its synthetic pathways and explore its utility as a pivotal intermediate for creating diverse molecular libraries aimed at discovering novel therapeutic agents.
PART 1: Physicochemical and Structural Characteristics
The foundational properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. 1-(3-Chloropyridin-2-yl)piperazine is typically encountered as a colorless to light yellow liquid in its free base form.[4] Its dihydrochloride salt is a light beige powder.[5]
Structural Elucidation
The structure combines a piperazine ring with a 3-chloropyridine moiety, creating a molecule with distinct electronic and steric features. The chlorine atom on the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the aromatic system. The piperazine ring contains two nitrogen atoms: one tertiary amine attached to the pyridine ring and one secondary amine that serves as the primary site for further chemical modification.
Caption: 2D Structure of 1-(3-Chloropyridin-2-yl)piperazine.
Core Chemical Properties
A summary of the key physicochemical properties is presented below for quick reference by researchers.
| Property | Value | Source |
| CAS Number | 87394-55-6 | [4][6] |
| Molecular Formula | C₉H₁₂ClN₃ | [6][7] |
| Molecular Weight | 197.66 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Temperature | 2-8°C | [4] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
PART 2: Synthesis and Reactivity Profile
Understanding the synthesis of 1-(3-Chloropyridin-2-yl)piperazine is fundamental to its application. The primary route involves a nucleophilic aromatic substitution (SₙAr) reaction.
Synthetic Protocol: Nucleophilic Aromatic Substitution
The most logical and field-proven approach is the reaction between 2,3-dichloropyridine and piperazine.
Causality Behind Experimental Choices:
-
Reactant Selection: 2,3-dichloropyridine is the ideal starting material. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The chlorine at the C2 position is significantly more labile than the one at C3 due to this electronic activation.
-
Nucleophile: Piperazine acts as the nucleophile. Using an excess of piperazine can serve a dual purpose: driving the reaction to completion and acting as a base to neutralize the HCl byproduct, thus preventing the protonation and deactivation of the remaining piperazine nucleophile.
-
Solvent and Temperature: The reaction is typically performed in a polar solvent like ethanol at elevated temperatures to ensure sufficient reaction kinetics.[8]
Caption: Generalized synthetic workflow for 1-(3-Chloropyridin-2-yl)piperazine.
Reactivity and Derivatization Potential
The true value of 1-(3-Chloropyridin-2-yl)piperazine in drug discovery lies in its potential for further functionalization. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily modified.
Key Reactions:
-
N-Alkylation: Reaction with alkyl halides to introduce various alkyl chains.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
This reactivity allows for the systematic exploration of the chemical space around the core scaffold, a strategy known as Structure-Activity Relationship (SAR) studies. For example, researchers have synthesized series of N-arylacetamide and N-arylpropanamide derivatives from a similar nitropyridinyl piperazine core to develop urease inhibitors.[9]
Caption: Derivatization pathways from the core molecule.
PART 3: Spectroscopic Characterization
While specific, verified spectra for this exact compound are not publicly available in the search results, we can predict the characteristic signals based on its structure and data from analogous compounds.[10][11]
-
¹H NMR: The spectrum would show distinct signals for the three protons on the pyridine ring. The piperazine ring protons would likely appear as two or more broad multiplets in the 2.5-4.0 ppm region.[12] The proton of the secondary amine (-NH) would appear as a broad singlet that can exchange with D₂O.[11] Dynamic NMR studies on similar piperazines show that the piperazine ring protons can exhibit complex splitting patterns due to conformational changes.[13]
-
¹³C NMR: The spectrum would display nine distinct carbon signals: three for the pyridine ring (two C-H and one C-Cl) and two for the piperazine ring CH₂ groups, which may be equivalent or non-equivalent depending on the molecule's conformation and the solvent.[11][14]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations around 3300 cm⁻¹, C-H stretching from the aromatic and aliphatic groups around 2800-3100 cm⁻¹, and C=C/C=N stretching from the pyridine ring in the 1400-1600 cm⁻¹ region.[10][11]
PART 4: Safety, Handling, and Storage
As a laboratory chemical, 1-(3-Chloropyridin-2-yl)piperazine must be handled with appropriate care.
Hazard Identification
According to safety data sheets, the compound is classified as an irritant.[15]
-
Causes skin irritation.[15]
-
Causes serious eye irritation.[15]
-
May cause respiratory irritation.[15]
Recommended Handling and PPE Protocol
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[15]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke when using this product.[18]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[15]
-
If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]
Storage
Store in a well-ventilated place.[15] Keep the container tightly closed in a dry and cool place, with a recommended temperature of 2-8°C.[4]
Conclusion
1-(3-Chloropyridin-2-yl)piperazine is more than a simple chemical; it is a validated and versatile building block for drug discovery. Its straightforward synthesis, combined with the strategic placement of a reactive secondary amine, provides a reliable starting point for the development of extensive compound libraries. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for any researcher aiming to leverage this potent scaffold in the pursuit of novel therapeutics.
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